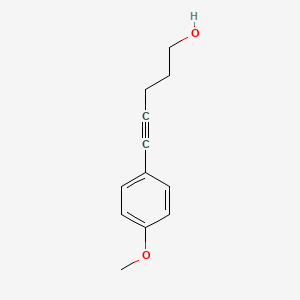

5-(4-Methoxyphenyl)pent-4-yn-1-ol

Beschreibung

5-(4-Methoxyphenyl)pent-4-yn-1-ol (CAS: Not explicitly provided; structure: C₁₂H₁₄O₂) is a terminal alkyne alcohol featuring a 4-methoxyphenyl substituent at the C4 position of a pentynol backbone. Synthesized via Sonogashira coupling or related methods, it is obtained as a colorless oil with a high yield of 95% (petroleum ether/ethyl acetate chromatography) . Key spectroscopic data include:

- ¹H NMR (400 MHz, CDCl₃): δ 3.80 (s, OCH₃), 6.78–6.84 (m, aromatic H), 7.30–7.35 (m, aromatic H) .

- ¹³C NMR (126 MHz, CDCl₃): δ 55.2 (OCH₃), 80.8 (alkynyl C), 159.1 (aromatic C-O) .

The 4-methoxyphenyl group enhances electron density via resonance donation, influencing reactivity in cycloadditions or catalytic transformations. The compound is structurally relevant in medicinal chemistry, particularly in substrate-selective enzyme inhibition (e.g., ALOX15) .

Eigenschaften

Molekularformel |

C12H14O2 |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

5-(4-methoxyphenyl)pent-4-yn-1-ol |

InChI |

InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3 |

InChI-Schlüssel |

DIUAPCQLCKURIW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C#CCCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Methoxy Groups

5-(4-Nitrophenyl)pent-4-yn-1-ol (compound 6, ) replaces the methoxy group with a nitro (-NO₂) substituent:

- Physical State : Orange solid (mp 30–32°C) vs. colorless oil for the methoxy analog.

- Electronic Effects : The nitro group is electron-withdrawing, reducing aryl ring electron density (¹³C NMR: δ 146.5 ppm for nitro-substituted C vs. 159.1 ppm for methoxy) .

- Reactivity : Nitro derivatives are less nucleophilic in cross-coupling reactions but more reactive in reduction or cycloaddition pathways.

Alkynol vs. Alkenol Isomerism

(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol () replaces the alkyne with a double bond:

- Hybridization : sp² (C=C) vs. sp (C≡C) hybridization alters bond length (1.34 Å for C=C vs. 1.20 Å for C≡C) and stability.

- Reactivity: The alkenol undergoes electrophilic additions (e.g., epoxidation), while the alkynol participates in click chemistry (e.g., azide-alkyne cycloaddition).

- Biological Activity: Alkenols may exhibit different binding affinities in enzyme inhibition due to conformational flexibility .

Chain Length Variations

Hex-4-yne-1-ol (compound 9, ) has a six-carbon chain vs. five carbons in the target compound:

- Lipophilicity : Increased chain length elevates logP (predicted logP: 1.8 vs. 1.5 for 5-(4-methoxyphenyl)pent-4-yn-1-ol), enhancing membrane permeability .

- Boiling Point : Longer chains increase boiling points (e.g., hex-4-yne-1-ol: ~150°C vs. ~130°C for the target compound) .

Aryl Group Variations

5-(Perylen-3-yl)pent-4-yn-1-ol () substitutes the methoxyphenyl with a polycyclic perylene group:

- Steric Effects: The bulky perylene group reduces reaction rates in catalytic transformations (e.g., Sonogashira coupling) due to steric hindrance.

- Optical Properties : Perylene derivatives exhibit fluorescence, making them suitable for optoelectronic applications .

Data Tables

Table 1: Physical and Spectral Properties of Key Compounds

| Compound | Molecular Formula | Physical State | Yield (%) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (δ, ppm) |

|---|---|---|---|---|---|

| 5-(4-Methoxyphenyl)pent-4-yn-1-ol | C₁₂H₁₄O₂ | Colorless oil | 95 | 3.80 (s, OCH₃), 6.78–6.84 (m) | 55.2 (OCH₃), 159.1 (C-O) |

| 5-(4-Nitrophenyl)pent-4-yn-1-ol | C₁₁H₁₁NO₃ | Orange solid | 99 | 8.13–8.18 (m, NO₂-Ph) | 146.5 (C-NO₂) |

| (E)-5-(4-Methoxyphenyl)pent-4-en-1-ol | C₁₂H₁₆O₂ | Yellowish solid | N/A | 5.50–5.60 (m, CH=CH) | 125.8 (CH=CH), 159.0 (C-O) |

| Hex-4-yne-1-ol | C₆H₁₀O | Yellow oil | 92 | 1.73 (quin, J=6.2 Hz) | 76.1 (C≡C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.